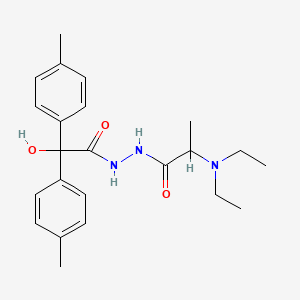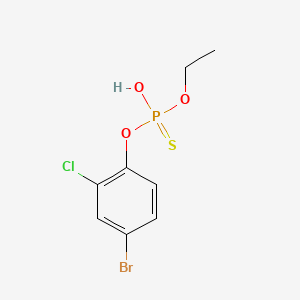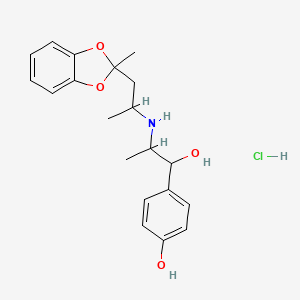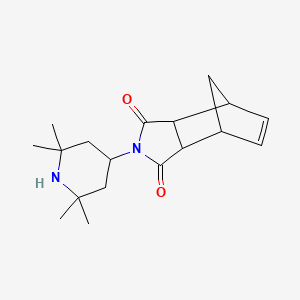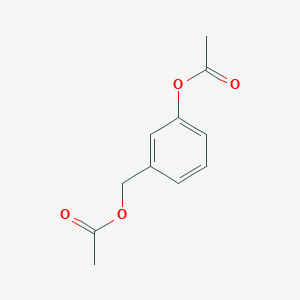
1-Ethyl-3-methyl-5-((1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with the molecular formula C13H19N3OS This compound is characterized by its unique structure, which includes an imidazolidinone core with various substituents, including an ethyl group, a methyl group, and a pyrrolidine derivative
Méthodes De Préparation
The synthesis of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves several steps. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The pyrrolidine derivative is then added via a condensation reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Analyse Des Réactions Chimiques
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with similar compounds such as:
1-ETHYL-3-METHYLIMIDAZOLIDIN-2-ONE: This compound lacks the pyrrolidine and sulfanyl groups, making it less complex and potentially less active in certain biological applications.
1-METHYL-3-ETHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-THIOXOIMIDAZOLIDIN-4-ONE: This compound is structurally similar but has a thioxo group instead of a sulfanylidene group, which may affect its reactivity and biological activity
Propriétés
Numéro CAS |
93446-30-1 |
|---|---|
Formule moléculaire |
C13H19N3OS |
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
(5Z)-1-ethyl-3-methyl-5-[(2E)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H19N3OS/c1-4-16-11(12(17)15(3)13(16)18)8-7-10-6-5-9-14(10)2/h7-8H,4-6,9H2,1-3H3/b10-7+,11-8- |
Clé InChI |
DNZQZGXRHDMGGN-WAKDDQPJSA-N |
SMILES isomérique |
CCN1/C(=C\C=C\2/CCCN2C)/C(=O)N(C1=S)C |
SMILES canonique |
CCN1C(=CC=C2CCCN2C)C(=O)N(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)



![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)

